(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride
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Overview
Description
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Piperidine or other strong bases.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Substitution: Free amine after removal of the Fmoc group.
Scientific Research Applications
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its Fmoc-protected amino group.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as coupling with other amino acids to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
Uniqueness
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an ester and an amide bond. This combination of features makes it particularly useful in peptide synthesis, where precise control over the stereochemistry and functional groups is essential.
Properties
Molecular Formula |
C20H23ClN2O4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl (2S,3S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-12(18(21)19(23)25-2)22-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,12,17-18H,11,21H2,1-2H3,(H,22,24);1H/t12-,18-;/m0./s1 |
InChI Key |
RHBSNZFBTTZVBE-FQKOOVENSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C(C(=O)OC)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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